molecular formula C10H13ClF3NO B563149 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride CAS No. 100840-63-9

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Cat. No. B563149
CAS RN: 100840-63-9
M. Wt: 255.665
InChI Key: PVVRPXJDSVGEQT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a member of (trifluoromethyl)benzenes, an aromatic ether, and a secondary amino compound .


Synthesis Analysis

The synthesis of this compound involves the attachment of formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . The chemical structures have been confirmed by means of 1H-NMR, 13C-NMR, and MS data .


Molecular Structure Analysis

The molecular formula of this compound is C10H12F3NO.ClH . The InChI code is 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H .


Chemical Reactions Analysis

The chemical reactions of this compound involve the decomposition of fluoxetine after melting, releasing 4-trifluoromethylphenol, methylamine . GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.67 .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Amine-functionalized compounds , such as 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, are critical in the synthesis of advanced materials and polymers. The amine group allows for facile functionalization, making these compounds versatile intermediates in the development of novel materials with enhanced properties such as improved adhesion, chemical resistance, and mechanical strength (Ateia et al., 2019).

Environmental Science and Pollution Control

  • Amine-functionalized sorbents have been identified as effective materials for the removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. The functional groups in these compounds interact with pollutants through electrostatic interactions, hydrophobic interactions, and sorbent morphology, contributing to their removal from municipal water and wastewater (Ateia et al., 2019).

Biomedical and Pharmaceutical Research

  • Drug Development : The structural motif present in "this compound" can be found in various bioactive compounds, indicating its potential in drug development, especially in the creation of molecules with improved pharmacokinetic properties. This includes the development of compounds with enhanced membrane permeability, metabolic stability, and receptor selectivity.
  • Adhesive Materials for Medical Applications : Inspired by natural adhesion mechanisms, amine and catechol-functionalized polymers have been explored for biomedical applications, including wound healing patches and tissue sealants. These materials demonstrate robust wet-resistant adhesion, beneficial for medical treatments requiring durable bonding in moist environments (Ryu et al., 2015).

properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRPXJDSVGEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702017
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100840-63-9
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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